molecular formula C9H10BrNO B13287322 5-Bromo-7-methoxyindoline

5-Bromo-7-methoxyindoline

Cat. No.: B13287322
M. Wt: 228.09 g/mol
InChI Key: YTYXZSLBHPKSGD-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyindoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the indoline ring structure gives this compound unique chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxyindoline typically involves the bromination of 7-methoxyindoline. One common method is the electrophilic substitution reaction where bromine is introduced to the indoline ring in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:

    Starting Material: 7-Methoxyindoline

    Brominating Agent: N-bromosuccinimide (NBS)

    Solvent: Dichloromethane

    Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow chemistry. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxyindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Various reduced indoline derivatives

    Substitution: Substituted indoline compounds with different functional groups

Scientific Research Applications

5-Bromo-7-methoxyindoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyindoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the indoline ring can influence the compound’s binding affinity to various biological receptors and enzymes. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    7-Methoxyindoline: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromo-7-azaindoline: Contains a nitrogen atom in place of a carbon atom in the indoline ring, leading to different chemical and biological properties.

Uniqueness

5-Bromo-7-methoxyindoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-7-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3

InChI Key

YTYXZSLBHPKSGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NCC2)Br

Origin of Product

United States

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